molecular formula C11H11N3O B11794031 4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Cat. No.: B11794031
M. Wt: 201.22 g/mol
InChI Key: VMRGWMFXEZWGIC-UHFFFAOYSA-N
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Description

4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.

    Medicine: Explored for its potential as a kinase inhibitor and its antiproliferative properties against cancer cells.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain kinases, leading to the disruption of cell signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a versatile scaffold for drug discovery makes it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[2,3-c]pyrazol-3-one

InChI

InChI=1S/C11H11N3O/c15-11-9-8(6-12-10(9)13-14-11)7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,12,13,14,15)

InChI Key

VMRGWMFXEZWGIC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)NNC2=O)C3=CC=CC=C3

Origin of Product

United States

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